4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine
Description
4-Methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy, methyl, and a piperazine-linked 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Its molecular formula is C₁₅H₁₈N₆O₂S (calculated molecular weight: 354.42 g/mol), derived from the pyrimidine backbone (C₄H₃N₂), methoxy (OCH₃), methyl (CH₃), and the piperazine-thiadiazole-carbonyl moiety (C₇H₁₀N₄OS) .
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-6-4-19(5-7-20)11-8-12(22-3)16-10(2)15-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRIRMJWSNOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that integrates a pyrimidine core with various functional groups, including a methoxy group, a methyl group, and a piperazine ring modified by a thiadiazole moiety. This unique structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure is characterized by:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms.
- Thiadiazole Moiety : Known for its biological activity, particularly in anticancer and antibacterial applications.
- Piperazine Ring : A versatile scaffold often utilized in drug development.
Biological Activity Overview
Research indicates that compounds featuring pyrimidine and thiadiazole structures exhibit significant biological activities. Preliminary studies suggest that this compound may possess the following biological activities:
Anticancer Activity
Compounds similar to this pyrimidine derivative have been reported to inhibit various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies : In vitro studies have shown promising results against breast and lung cancer cell lines, with IC50 values indicating significant cytotoxic effects.
Antibacterial Properties
The presence of the thiadiazole group suggests potential antibacterial activity:
- Efficacy Against Bacteria : Initial tests indicate effectiveness against Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with other antibiotics, it may enhance antibacterial efficacy.
Research Findings
A comprehensive review of available literature reveals various findings related to the biological activity of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cell death in cancer cells.
- Modulation of Signaling Pathways : Interaction with specific receptors or proteins can alter cellular signaling cascades.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures that require careful optimization to achieve high yields and purity. Various derivatives are also being explored to enhance biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthio-pyrimidine | Contains sulfur instead of oxygen | Exhibits different reactivity patterns |
| 1,2,3-Thiadiazole derivatives | Similar thiadiazole structure | Known for varied biological activities |
| Piperazine derivatives | Substituted piperazine rings | Often used in CNS-active drugs |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared to analogous heterocycles from the literature (Table 1). Key differentiating factors include core heterocycles, substituents, and molecular properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The pyrimidine core in the target compound contrasts with pyrrolopyrimidine (), benzothiazole (), and thienopyrimidine () systems.
Substituent Effects :
- The piperazine-thiadiazole group in the target compound and ’s benzothiazole derivative () highlights the role of sulfur and nitrogen in modulating electronic properties and hydrogen-bonding capacity.
- Methoxy and methyl groups in the target compound increase hydrophobicity compared to trifluoromethoxy () or morpholine () substituents, which improve solubility.
Synthetic Routes: The target compound’s synthesis likely involves coupling the thiadiazole-carbonyl to piperazine via amide bond formation, analogous to methods using HOBt/EDC in . In contrast, thienopyrimidine derivatives () employ Suzuki couplings for aryl substitutions.
Biological Implications: While direct activity data for the target compound is unavailable, analogs like thienopyrimidines () and benzothiazoles () are explored as kinase inhibitors or receptor probes. The target’s piperazine-thiadiazole motif may similarly enhance affinity for ATP-binding pockets or serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
